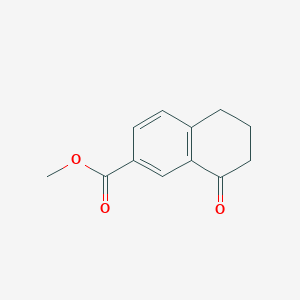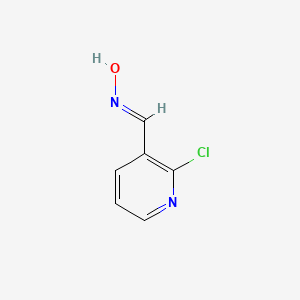
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Vue d'ensemble
Description
“Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 116047-26-8 . It has a molecular weight of 204.23 and its IUPAC name is methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is 1S/C12H12O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 204.23 and its molecular formula is C12H12O3 .Applications De Recherche Scientifique
Chemical Synthesis
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been utilized in various chemical syntheses. For instance, it's used in the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes (Boger & Mullican, 2003). Similarly, it serves as a key intermediate in the total synthesis of illudalanes, as demonstrated in synthetic investigations on illudinine (Girija, Shanker, & Rao, 1991).
Natural Product Synthesis
This compound is pivotal in the enantioselective preparation of natural products like diastereoisomeric forms of 2,15-dihydroxycalamele‘ne and 2-methoxycalamenene (Serra, 2015).
Photoreaction Studies
Photoreaction studies involving methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been conducted to understand radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes (Hasegawa, 1997).
Quantum Chemical Studies
Quantum chemical studies have been carried out to determine the regioselectivity of bromination in derivatives of this compound. These studies are essential for understanding and predicting chemical behaviors (Pankratov et al., 2004).
Solid State NMR and Crystallographic Studies
The compound has also been studied using solid state NMR and crystallographic techniques to investigate dynamic disorder in solid tetrahydronaphthalene derivatives (Facey et al., 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUNRVGSYFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450875 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
116047-26-8 | |
| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)






